BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of the Pharmacokinetic
Profiles of Bavisant and JNJ-39220675

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1667764

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two investigational
histamine H3 receptor antagonists, Bavisant (JNJ-31001074) and JNJ-39220675. Both
compounds, developed by Johnson & Johnson, were investigated for their potential in treating
central nervous system disorders. This document summarizes available quantitative data,
outlines experimental methodologies from clinical trials, and visualizes key pathways and
processes to offer a comprehensive overview for the scientific community.

Executive Summary

Bavisant and JNJ-39220675 are selective antagonists of the histamine H3 receptor, a key
regulator of neurotransmitter release in the central nervous system. By blocking this receptor,
these compounds were expected to increase the levels of several neurotransmitters, including
histamine, acetylcholine, and norepinephrine, thereby offering therapeutic potential for
conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and allergic rhinitis.
While Bavisant progressed to Phase 2 clinical trials for ADHD, its development was ultimately
discontinued due to a lack of significant clinical efficacy.[1][2] Information on the clinical
development of JNJ-39220675 is less publicly available, with a Phase 2 trial completed for
allergic rhinitis.[3][4] This guide aims to collate and present the available pharmacokinetic data
to aid in the understanding of these two molecules.

Pharmacokinetic Data Comparison
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The following table summarizes the available human pharmacokinetic parameters for

Bavisant. Despite extensive searches of publicly available literature and clinical trial

databases, specific human pharmacokinetic data for INJ-39220675 were not found.

Parameter

Bavisant (JNJ-31001074)

JNJ-39220675

Mechanism of Action

Selective Histamine H3
Receptor Antagonist/Inverse
Agonist[1]

Selective Histamine H3

Receptor Antagonist

Route of Administration Oral Oral
Time to Peak Plasma )
) 0.5 - 4 hours Not Available
Concentration (Tmax)
13.9 - 22.1 hours. Note: A
separate source reported a
longer half-life of 49.1 and 56.1
Mean Elimination Half-life hours for 2 mg and 5 mg )
_ Not Available
(t1/2) doses, respectively, of a
related compound (11h) from
the same chemical series as
Bavisant.
Dose-proportional between 10
Area Under the Curve (AUC) and 30 mg and in the 100 to Not Available
400 mg dose range.
Maximum Plasma Increased dose-proportionally ]
Not Available

Concentration (Cmax)

over 100 to 400 mg.

Brain Penetration

Yes, CNS-penetrant

Yes, readily penetrates the

blood-brain barrier

Clinical Development Status

Discontinued for ADHD and

narcolepsy

Pending/Inactive for Allergic
Rhinitis

Experimental Protocols
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Detailed experimental protocols for the pharmacokinetic analyses are not fully available in the
public domain. However, based on information from clinical trial registries and related
publications, the following outlines the likely methodologies employed.

Bavisant (from NCT00880217 for ADHD)

The pharmacokinetic profile of Bavisant was likely characterized in a Phase 2, randomized,
double-blind, placebo- and active-controlled, parallel-group, multicenter study in adults with
ADHD.

» Study Design: Participants were randomly assigned to receive one of three daily doses of
Bavisant (1 mg, 3 mg, or 10 mg), placebo, or an active control (atomoxetine or OROS
methylphenidate) for 42 days.

» Pharmacokinetic Sampling: Blood samples were likely collected at pre-defined time points
after drug administration on specific study days (e.g., day 1 and day 42) to determine plasma
concentrations of Bavisant.

o Bioanalytical Method: Plasma concentrations of Bavisant were likely determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a
standard for quantitative analysis of small molecules in biological matrices.

o Pharmacokinetic Analysis: Non-compartmental analysis would have been used to calculate
key pharmacokinetic parameters from the plasma concentration-time data, including Cmax,
Tmax, AUC, and t1/2. Software such as WinNonlin would typically be used for these
calculations.

JNJ-39220675 (from NCT00804687 for Allergic Rhinitis)

The clinical study for INJ-39220675 was a Phase 2a, randomized, single-dose, single-blind,
double-dummy, placebo-controlled, three-way crossover study.

o Study Design: Participants with allergic rhinitis received a single oral dose of JNJ-39220675
(10 mg), pseudoephedrine (60 mg), or placebo in a crossover fashion with a washout period
of at least 6 days between treatments.
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» Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected
at various time points before and after the single dose administration of JINJ-39220675 to
characterize its absorption, distribution, metabolism, and excretion profile.

o Bioanalytical Method: A validated LC-MS/MS method would have been the standard
approach to quantify JNJ-39220675 concentrations in plasma samples.

o Pharmacokinetic Analysis: As with Bavisant, non-compartmental analysis would have been
employed to determine the pharmacokinetic parameters from the plasma concentration-time
data following the single dose.

Visualizations
Signaling Pathway of Histamine H3 Receptor
Antagonists
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Caption: Signaling pathway of H3 receptor antagonists like Bavisant and JNJ-39220675.
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General Experimental Workflow for a Clinical
Pharmacokinetic Study

General Workflow of a Clinical Pharmacokinetic Study

1. Study Design
(e.g., SAD, MAD, Crossover)
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6. LC-MS/MS Analysis
of Plasma Samples

7. Pharmacokinetic
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(Non-compartmental analysis)

8. Reporting of Results
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Caption: A typical workflow for a clinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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